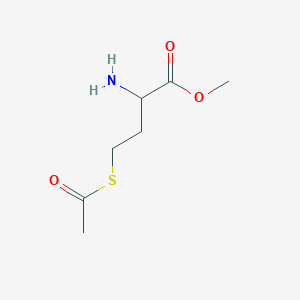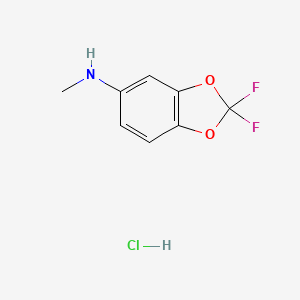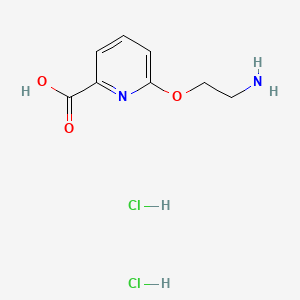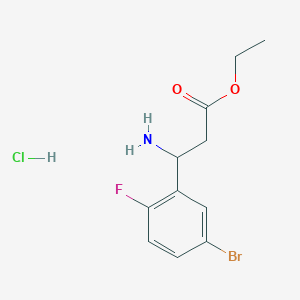![molecular formula C8H21Cl2N3 B13485848 Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride](/img/structure/B13485848.png)
Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride is a chemical compound with a molecular formula of C7H17N3·2HCl. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride typically involves the reaction of 4-methylpiperazine with an appropriate alkylating agent. One common method includes the reaction of 4-methylpiperazine with 2-chloroethylamine hydrochloride under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds like bromoethane, chloroethane.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpiperazine: A related compound used in the synthesis of pharmaceuticals and other biologically active molecules.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another similar compound with applications in medicinal chemistry.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Used in the treatment of schizophrenia and related psychoses.
Uniqueness
Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C8H21Cl2N3 |
|---|---|
Poids moléculaire |
230.18 g/mol |
Nom IUPAC |
N-methyl-2-(4-methylpiperazin-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H19N3.2ClH/c1-9-3-4-11-7-5-10(2)6-8-11;;/h9H,3-8H2,1-2H3;2*1H |
Clé InChI |
LUPMYRFRYAGJOX-UHFFFAOYSA-N |
SMILES canonique |
CNCCN1CCN(CC1)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B13485766.png)
![2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13485774.png)


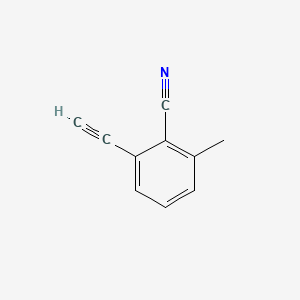
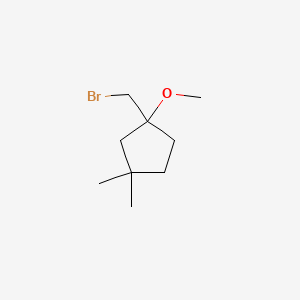


![4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine](/img/structure/B13485809.png)
